

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-Methoxyphenoxy)benzaldehyde**, a key organic intermediate.

Chemical Identity and Properties

2-(4-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde containing a methoxy-substituted phenoxy group at the ortho position. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	19434-36-7[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃ [1]
Linear Formula	H ₃ COC ₆ H ₄ OC ₆ H ₄ CHO
SMILES	O=Cc1ccccc1Oc2ccc(OC)cc2
InChI	InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
InChIKey	ZPGJUBFCROCTOT-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

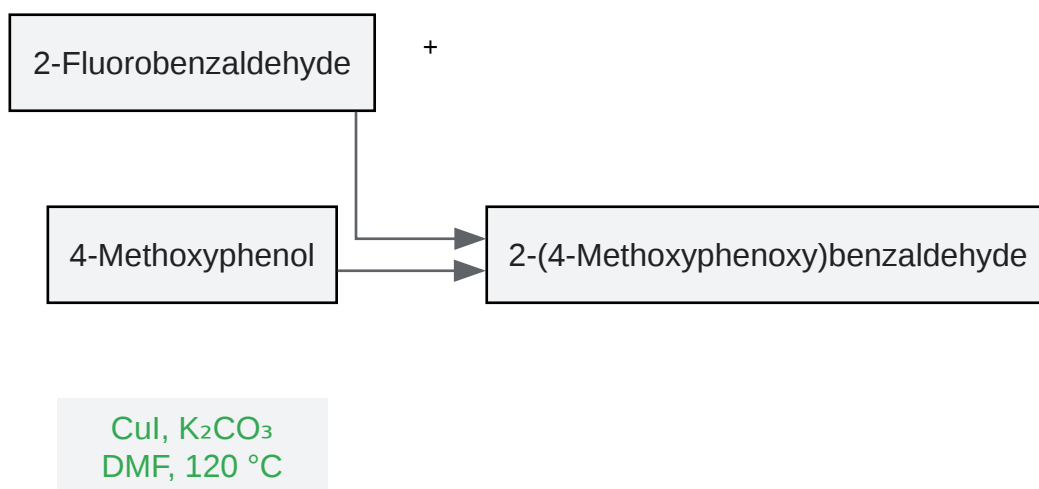
Property	Value
Molecular Weight	228.24 g/mol [1]
Appearance	Solid
Melting Point	57-61 °C
Boiling Point	Not available
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Purity	Commercially available at 97% purity[1]

Synthesis

While a specific experimental protocol for the synthesis of **2-(4-Methoxyphenoxy)benzaldehyde** is not readily available in the searched literature, its synthesis can be achieved via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.[2][3] This method is commonly used for the formation of diaryl ethers. The following protocol is adapted from the synthesis of the isomeric 4-(4-methoxyphenoxy)benzaldehyde.[4][5]

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis involves the copper-catalyzed reaction between 2-fluorobenzaldehyde and 4-methoxyphenol in the presence of a base.



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Caption: Proposed synthesis of **2-(4-Methoxyphenoxy)benzaldehyde**.

Experimental Protocol (Adapted)

Materials:

- 2-Fluorobenzaldehyde
- 4-Methoxyphenol
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃), anhydrous
- Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.1 eq), copper(I) iodide (0.1 eq), and

anhydrous potassium carbonate (2.0 eq).

- Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to 120 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-(4-Methoxyphenoxy)benzaldehyde**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **2-(4-Methoxyphenoxy)benzaldehyde** are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	- Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons (8H) in the range of δ 6.8-8.0 ppm, showing complex splitting patterns due to the disubstituted benzene rings. - Methoxy protons (-OCH ₃) singlet around δ 3.8 ppm.
^{13}C NMR	- Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon (-OCH ₃) signal around δ 55 ppm.
FT-IR (cm ⁻¹)	- C=O stretch (aldehyde) around 1700 cm ⁻¹ . - C-O-C stretch (ether) around 1250 cm ⁻¹ . - C-H stretches (aromatic and aldehyde) around 2700-3100 cm ⁻¹ . - C=C stretches (aromatic) around 1450-1600 cm ⁻¹ .

Biological Activity and Applications in Drug Development

There is currently no specific information available in the searched literature regarding the biological activity or applications in drug development of **2-(4-Methoxyphenoxy)benzaldehyde**.

However, structurally related compounds have shown interesting biological properties. For instance, 2-hydroxy-4-methoxybenzaldehyde, which shares a similar substitution pattern, has been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.^[6] It is important to note that the presence of the hydroxyl group in this analog likely plays a significant role in its biological activity, and it cannot be assumed that **2-(4-Methoxyphenoxy)benzaldehyde** would exhibit the same effects.

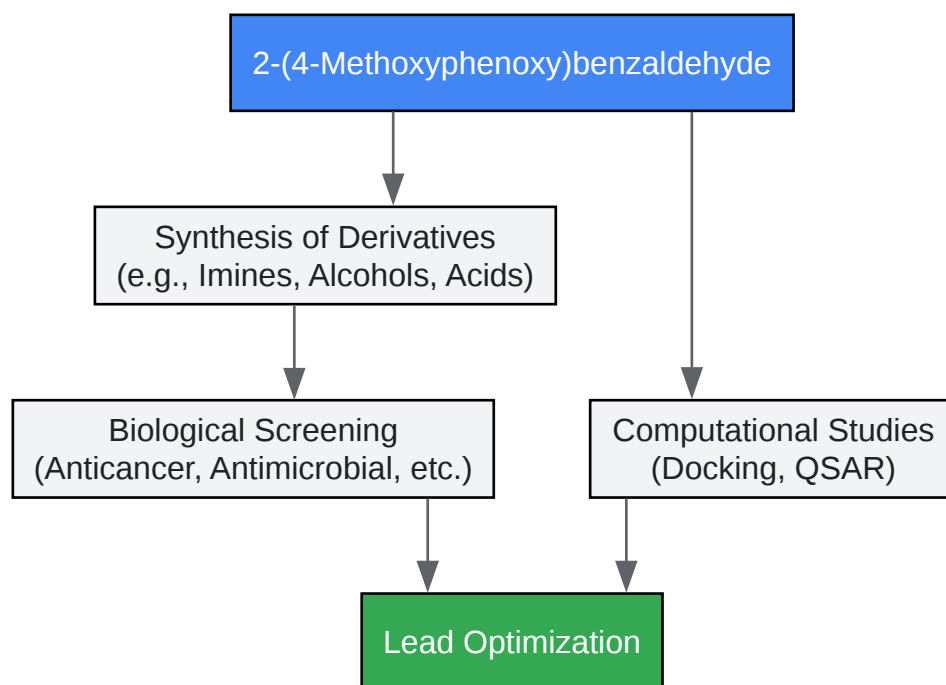
The core structure of **2-(4-Methoxyphenoxy)benzaldehyde**, a diaryl ether, is a common motif in many biologically active molecules and pharmaceuticals. The aldehyde functional group is

also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as imines, alcohols, and carboxylic acids.

Potential Research Directions

Given the lack of data, the following areas represent potential avenues for future research:

- **Synthesis of Derivatives:** The aldehyde functionality can be used to synthesize a library of derivatives for biological screening.
- **Biological Screening:** The compound and its derivatives could be screened for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
- **Computational Studies:** Molecular modeling and docking studies could be employed to predict potential biological targets.



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Caption: Potential workflow for drug discovery research.

Safety Information

Based on available data, **2-(4-Methoxyphenoxy)benzaldehyde** is classified with the following hazards:

- Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).
- Precautionary Statements: P273, P280, P302 + P352, P305 + P351 + P338 + P310.
- Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eyeshields, faceshields, and gloves when handling this compound.

Conclusion

2-(4-Methoxyphenoxy)benzaldehyde is a readily accessible organic compound with potential as a building block in the synthesis of more complex molecules. While its own biological properties are yet to be explored, its structural features suggest that it could be a valuable starting material for the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its potential in drug discovery and development.

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